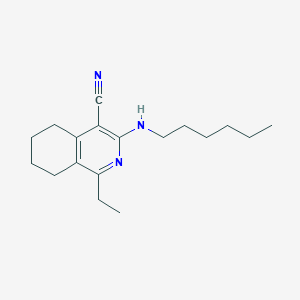![molecular formula C20H21F3N2OS B11587444 2-(Benzylsulfanyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11587444.png)
2-(Benzylsulfanyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound characterized by the presence of a benzylsulfanyl group, a trifluoromethyl-substituted phenyl ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to an ethanone derivative. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Corresponding alcohols
Substitution: Substituted aromatic compounds
Scientific Research Applications
2-(BENZYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system (CNS) disorders.
Biology: The compound’s interactions with biological macromolecules are studied to understand its binding affinity and specificity.
Materials Science: Its unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The piperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(5-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}THIOPHEN-2-YL)ETHAN-1-ONE: Similar in structure but contains a thiophene ring instead of a benzylsulfanyl group.
3-[4-(3-TRIFLUOROMETHYL-PHENYL)-PIPERAZIN-1-YL]-DIHYDROFURAN-2-ONE: Contains a dihydrofuran ring and is studied for its antinociceptive properties.
Uniqueness
2-(BENZYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to the combination of its benzylsulfanyl and trifluoromethyl groups, which confer distinct chemical and biological properties. Its structural diversity allows for versatile applications in various research fields.
Properties
Molecular Formula |
C20H21F3N2OS |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H21F3N2OS/c21-20(22,23)17-7-4-8-18(13-17)24-9-11-25(12-10-24)19(26)15-27-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 |
InChI Key |
XOYIBAVZRNMNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11587371.png)

![7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11587375.png)

![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11587385.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11587388.png)
![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11587391.png)
![6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11587413.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11587420.png)
![N'-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11587426.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11587434.png)
![2-methylpropyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11587441.png)


